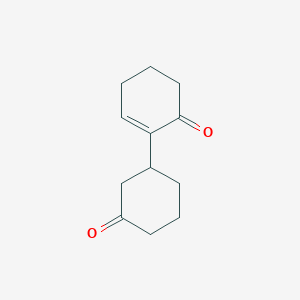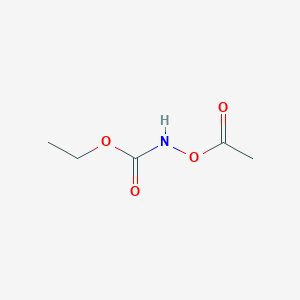
Ethyl acetoxycarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl acetoxycarbamate is an organic compound with the molecular formula C₅H₉NO₄. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl group and the hydrogen atom of the amino group is replaced by an acetoxy group. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Preparation Methods
Ethyl acetoxycarbamate can be synthesized through several methods. One common method involves the esterification of carbamic acid with ethanol in the presence of an acid catalyst. Another method includes the reaction of ethyl chloroformate with acetic acid, followed by the addition of ammonia. Industrial production often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Ethyl acetoxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form carbamic acid and ethanol.
Oxidation: It can be oxidized to form corresponding carbamates and other oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and oxidizing agents. .
Scientific Research Applications
Ethyl acetoxycarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, coatings, and other industrial materials .
Mechanism of Action
The mechanism of action of ethyl acetoxycarbamate involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by forming stable complexes with them. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming a carbamate group that interacts with the active site of the enzyme. This interaction can inhibit the enzyme’s activity and affect various biochemical pathways .
Comparison with Similar Compounds
Ethyl acetoxycarbamate is similar to other carbamate compounds, such as ethyl carbamate and methyl carbamate. it is unique due to the presence of the acetoxy group, which imparts different chemical properties and reactivity. Similar compounds include:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a research chemical.
Methyl carbamate: Used in the production of pesticides and as a reagent in organic synthesis. This compound’s unique structure makes it suitable for specific applications where other carbamates may not be as effective
Properties
CAS No. |
2139-89-1 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(ethoxycarbonylamino) acetate |
InChI |
InChI=1S/C5H9NO4/c1-3-9-5(8)6-10-4(2)7/h3H2,1-2H3,(H,6,8) |
InChI Key |
PWDCNDKCDGSDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)

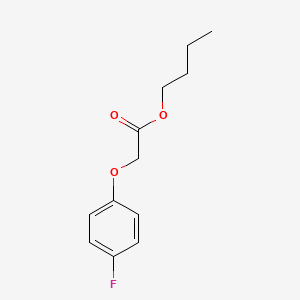


![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
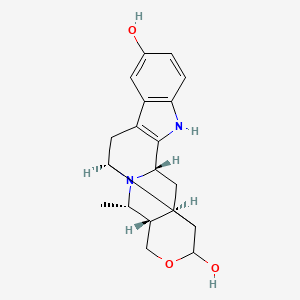
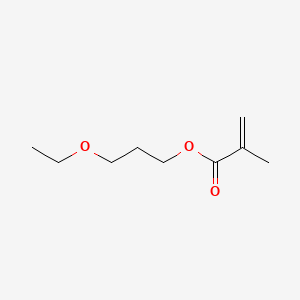
![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
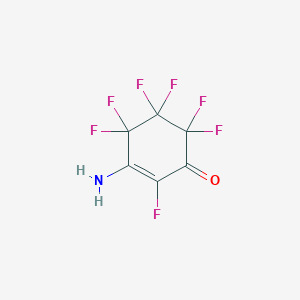
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746301.png)
![N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B14746302.png)
![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)
